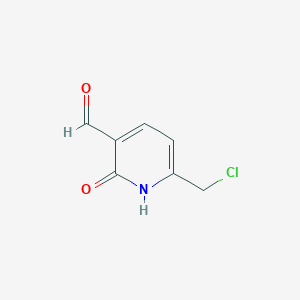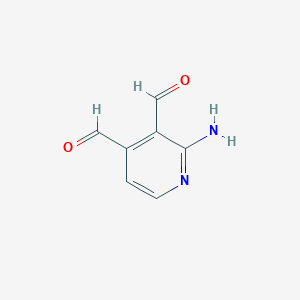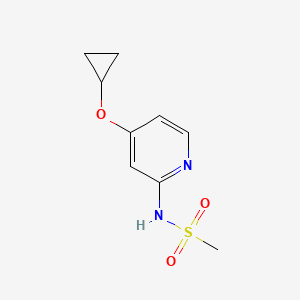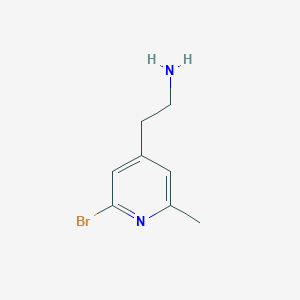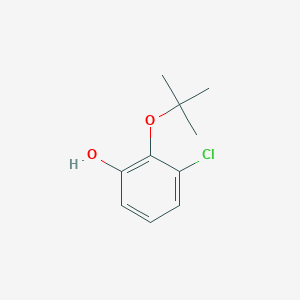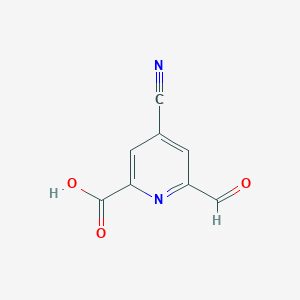
4-Cyano-6-formylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-6-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a carboxylic acid group attached to a pyridine ring. It is primarily used in research and development settings due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Cyano-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with sodium cyanide and formic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Cyano-6-formylpyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). Major products formed from these reactions include carboxylic acids, amines, and substituted pyridines.
Applications De Recherche Scientifique
4-Cyano-6-formylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyano-6-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack by various nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
4-Cyano-6-formylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Cyano-4-formylpyridine-2-carboxylic acid: This compound has a similar structure but with the cyano and formyl groups in different positions.
4-Formylpyridine-2,6-dicarboxylic acid: This compound lacks the cyano group but has an additional carboxylic acid group.
Propriétés
Formule moléculaire |
C8H4N2O3 |
|---|---|
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
4-cyano-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4N2O3/c9-3-5-1-6(4-11)10-7(2-5)8(12)13/h1-2,4H,(H,12,13) |
Clé InChI |
RMODOZVCJVYYBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


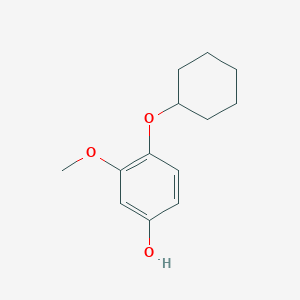

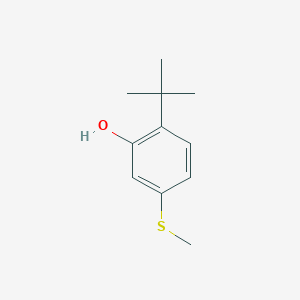
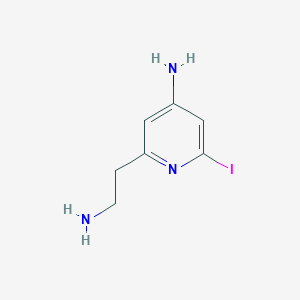
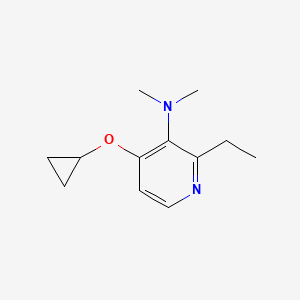
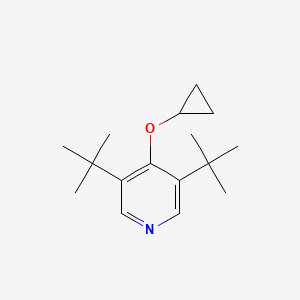
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)

